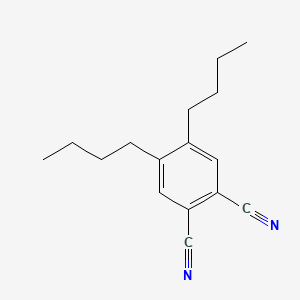
N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide: is a complex organic compound that features both indole and chromone moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Chromone Moiety: The chromone moiety can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives under acidic or basic conditions.
Coupling of Indole and Chromone Moieties: The final step involves coupling the indole and chromone moieties through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s indole moiety is of particular interest due to its presence in many natural products and its potential biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicine, the compound’s potential pharmacological activities make it a candidate for drug development. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest in pharmaceutical research.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide likely involves interactions with various molecular targets, such as enzymes or receptors. The indole moiety can interact with tryptophan-binding proteins, while the chromone moiety can interact with flavonoid-binding proteins. These interactions can modulate cellular signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide:
N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-4-hydroxybenzamide: This compound has a similar structure but lacks the chromone moiety.
特性
分子式 |
C29H26N2O6 |
|---|---|
分子量 |
498.5 g/mol |
IUPAC名 |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide |
InChI |
InChI=1S/C29H26N2O6/c1-17-28(27(32)24-11-9-22(35-3)15-26(24)36-17)37-20-6-4-18(5-7-20)29(33)30-13-12-19-16-31-25-14-21(34-2)8-10-23(19)25/h4-11,14-16,31H,12-13H2,1-3H3,(H,30,33) |
InChIキー |
XMRLNKQVYDBZTF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NCCC4=CNC5=C4C=CC(=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2E)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15109903.png)
![6-chloro-3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15109904.png)
![8-(4-fluorophenyl)-4,7-dimethyl-N-(3-(trifluoromethyl)phenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B15109906.png)
![6-Phenyl-3-m-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B15109912.png)
![N-(4-bromophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B15109918.png)
![2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B15109926.png)

![1-(3,5-dichlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B15109935.png)
![5-(Butylsulfanyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15109947.png)
![5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide](/img/structure/B15109965.png)
![3-hydroxy-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15109975.png)
![2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B15109981.png)
![N-(3-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15109983.png)
![Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B15109989.png)
